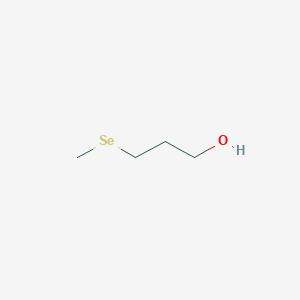

3-(Methylselanyl)propan-1-ol

Description

3-(Methylselanyl)propan-1-ol (C₄H₁₀OSe) is an organoselenium compound characterized by a propanol backbone substituted with a methylselanyl (–SeCH₃) group at the third carbon. The methylselanyl group may confer distinct physicochemical properties compared to sulfur or oxygen analogs, such as increased lipophilicity and altered electronic effects .

Properties

CAS No. |

90454-88-9 |

|---|---|

Molecular Formula |

C4H10OSe |

Molecular Weight |

153.09 g/mol |

IUPAC Name |

3-methylselanylpropan-1-ol |

InChI |

InChI=1S/C4H10OSe/c1-6-4-2-3-5/h5H,2-4H2,1H3 |

InChI Key |

XSFMRWKOBKJHKW-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylselanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the methylselenol group.

Industrial Production Methods: Industrial production of 3-(Methylselanyl)propan-1-ol may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3-(Methylselanyl)propanal, which can be synthesized via the hydroformylation of allyl methyl selenide.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylselanyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(Methylselanyl)propanal or further to 3-(Methylselanyl)propanoic acid.

Reduction: Reduction reactions can convert the compound to 3-(Methylselanyl)propan-1-amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

Oxidation: 3-(Methylselanyl)propanal, 3-(Methylselanyl)propanoic acid

Reduction: 3-(Methylselanyl)propan-1-amine

Substitution: 3-(Methylselanyl)propyl chloride, 3-(Methylselanyl)propyl bromide

Scientific Research Applications

3-(Methylselanyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for selenium-based drugs.

Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-(Methylselanyl)propan-1-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

3-(Methylsulphanyl)propan-1-ol (C₄H₁₀OS)

- Structure & Synthesis: Produced by lactic acid bacteria (LAB) during malolactic fermentation (MLF) in wine, particularly by Oenococcus oeni .

- Applications : Imparts volatile sulfur compounds (VSCs) with chocolate/roasted odors. Its perception threshold in wine is 0.244 mg/L, influencing flavor profiles .

- Key Difference : Replacing sulfur (S) with selenium (Se) in 3-(Methylselanyl)propan-1-ol may enhance oxidative stability but increase toxicity risks due to selenium’s higher reactivity.

Halogenated Derivatives

3-(3-(Difluoromethyl)phenyl)propan-1-ol (C₁₀H₁₂F₂O)

3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi)

- Structure & Activity : A dual CK2/PIM-1 kinase inhibitor. The tetrabromobenzodiazolyl group enables strong halogen bonding with kinase active sites, contrasting with the less polar –SeCH₃ group .

Aromatic and Heterocyclic Derivatives

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

3-(2,5-Diaminophenyl)propan-1-ol

- Applications: A hair dye ingredient (hydroxypropyl p-phenylenediamine).

Amino-Substituted Derivatives

(R)-3-Methylamino-1-phenyl-propan-1-ol

- The –NHCH₃ group allows for hydrogen bonding, unlike the non-polar –SeCH₃ .

Comparative Data Table

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.